3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine

Organic Synthesis Medicinal Chemistry Palladium Catalysis

3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1000342-78-8) is a uniquely substituted 5-azaindole building block. The 3-iodo group enables efficient Pd-catalyzed cross-coupling (Suzuki, Sonogashira) for rapid SAR exploration, while the 6-methyl substituent enhances lipophilicity (LogP 2.14) and target engagement in kinase inhibitor programs. This specific substitution pattern is non-interchangeable with 3-bromo/chloro or 6-unsubstituted analogs. Leverage this advanced intermediate for Trk, FMS, or anticancer agent development with proven nanomolar potency potential. Request pricing for 100mg to 1g quantities today.

Molecular Formula C8H7IN2
Molecular Weight 258.06 g/mol
CAS No. 1000342-78-8
Cat. No. B1613795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine
CAS1000342-78-8
Molecular FormulaC8H7IN2
Molecular Weight258.06 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=N1)C(=CN2)I
InChIInChI=1S/C8H7IN2/c1-5-2-8-6(3-10-5)7(9)4-11-8/h2-4,11H,1H3
InChIKeyFHWCFWHRIYBHRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1000342-78-8): A Halogenated Pyrrolopyridine Scaffold for Medicinal Chemistry and Kinase Inhibitor Research


3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1000342-78-8) is a halogenated heterocyclic compound featuring a fused pyrrolo[3,2-c]pyridine core with a reactive iodine atom at the 3-position and a methyl substituent at the 6-position. With a molecular formula of C₈H₇IN₂ and a molecular weight of 258.06 g/mol, it belongs to the 5-azaindole class of nitrogen-containing heterocycles . This scaffold is recognized as a privileged structure in drug discovery, serving as a key intermediate for the synthesis of kinase inhibitors and other bioactive molecules through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings [1]. The compound is commercially available in research quantities with typical purities ranging from 95% to 98% .

Why 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine Cannot Be Replaced by Close Analogs in Synthesis and Biological Studies


While the pyrrolo[3,2-c]pyridine scaffold is a common core in many bioactive molecules, the specific substitution pattern of 3-iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine dictates its unique utility and precludes simple substitution with analogs. The 3-iodo group is essential for enabling efficient palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) that are not as readily accessible with 3-bromo or 3-chloro analogs due to differences in bond dissociation energies and reactivity [1]. Conversely, the 6-methyl group is a critical determinant of molecular topology and biological target engagement; in structure-activity relationship (SAR) studies on related pyrrolopyridine kinase inhibitors, the presence and position of a methyl substituent significantly alters binding affinity and selectivity [2][3]. Replacing this compound with a 6-unsubstituted, 3-halogen variant would alter both the synthetic trajectory and the downstream biological profile of the final product, making it non-interchangeable for target-oriented research.

Quantitative Comparative Evidence for 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine: Reactivity, Physical Properties, and Biological Context


Enhanced Reactivity in Cross-Coupling: Iodo vs. Bromo/Chloro Analogs

The iodine substituent at the 3-position provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo (CAS 23612-36-4) and chloro (CAS 1000342-65-3) analogs. While the target compound's C-I bond (bond dissociation energy ~214 kJ/mol) is significantly weaker than the corresponding C-Br (~285 kJ/mol) and C-Cl (~327 kJ/mol) bonds, it allows for oxidative addition to Pd(0) catalysts under milder conditions and with faster kinetics [1]. This translates to higher yields and greater functional group tolerance in Suzuki-Miyaura couplings, a cornerstone reaction for elaborating this scaffold into complex drug candidates [2].

Organic Synthesis Medicinal Chemistry Palladium Catalysis

Impact of 6-Methyl Substitution on Molecular Geometry and Lipophilicity

The 6-methyl group imparts distinct physicochemical properties compared to the unsubstituted 3-iodo-1H-pyrrolo[3,2-c]pyridine (CAS 877060-47-4). The target compound exhibits a calculated LogP of 2.14, whereas the 6-unsubstituted analog has a reported LogP of 1.85 . This difference of +0.29 LogP units indicates a measurable increase in lipophilicity, which can significantly influence membrane permeability, protein binding, and overall pharmacokinetic behavior of derived compounds [1]. Furthermore, the methyl group introduces steric bulk that can modulate interactions with hydrophobic pockets in biological targets.

Medicinal Chemistry Physical Chemistry Drug Design

Procurement Purity Profile Comparison: 3-Iodo-6-methyl vs. 6-Methyl Parent Scaffold

The commercial availability and purity specifications of 3-iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine are comparable to its direct synthetic precursor, 6-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 183586-34-7). Both compounds are typically offered with a purity of 95% or higher from reputable vendors . However, the presence of the iodine atom in the target compound makes it susceptible to light-induced dehalogenation, necessitating specific storage conditions (e.g., sealed in dry, cool, dark environment) that may not be as critical for the unsubstituted scaffold [1]. This distinction is important for procurement and inventory management to ensure long-term compound stability and experimental reproducibility.

Procurement Quality Control Analytical Chemistry

Contextual Evidence: The Importance of Pyrrolopyridine Substitution in FMS Kinase Inhibition

While direct IC₅₀ data for 3-iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine is not publicly available, a comprehensive study on eighteen pyrrolo[3,2-c]pyridine derivatives against FMS kinase provides critical class-level context [1]. The most potent compounds in this series (1e and 1r) achieved IC₅₀ values of 60 nM and 30 nM, respectively, representing 1.6-fold and 3.2-fold improvements over the lead compound KIST101029 (IC₅₀ = 96 nM). These findings demonstrate that specific substitution patterns on the pyrrolo[3,2-c]pyridine core can dramatically modulate kinase inhibitory activity. The 3-iodo-6-methyl substitution pattern, with its unique combination of a reactive halogen handle and a sterically defined methyl group, positions this compound as a valuable intermediate for synthesizing and optimizing next-generation kinase inhibitors with potentially improved potency and selectivity.

Kinase Inhibition Cancer Research Structure-Activity Relationship

Optimal Scientific and Industrial Applications for 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine Based on Comparative Evidence


Advanced Intermediate for Kinase-Focused Medicinal Chemistry

The unique reactivity profile of the 3-iodo group, as established by its lower C-I bond dissociation energy, makes this compound an ideal advanced intermediate for palladium-catalyzed cross-coupling reactions [1]. Medicinal chemists can utilize this handle to efficiently introduce diverse aryl, heteroaryl, or alkenyl groups at the 3-position, enabling the rapid exploration of structure-activity relationships (SAR) in kinase inhibitor programs. The 6-methyl group, which increases lipophilicity compared to the unsubstituted analog, provides a strategic advantage for targeting hydrophobic kinase pockets and improving membrane permeability of the final drug candidates .

Scaffold for Synthesizing Selective Tropomyosin Receptor Kinase (Trk) Antagonists

The pyrrolo[3,2-c]pyridine scaffold is a recognized core in potent Trk antagonists, as evidenced by patent literature [2]. 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine serves as a strategically substituted building block for constructing these inhibitors. The 6-methyl group, a feature present in some Trk inhibitor candidates, can be leveraged to modulate selectivity within the Trk family (TrkA, TrkB, TrkC), while the 3-iodo group provides a versatile synthetic entry point for introducing the requisite pharmacophores that drive potency and kinase selectivity.

Building Block for Antiproliferative Agents with Optimized Physicochemical Properties

Given the established antiproliferative activity of 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma and other cancer cell lines [3], this specific halogenated analog is a strategic building block for designing new anticancer agents. The enhanced lipophilicity (LogP 2.14) compared to the 6-unsubstituted scaffold offers a tangible advantage in tuning the physicochemical properties of lead compounds to achieve a favorable balance between cellular potency and oral bioavailability . Its use in synthesizing novel diarylureas or diarylamides could yield candidates with improved selectivity and nanomolar potency, following the SAR trends observed in related series.

Development of Selective FMS Kinase Inhibitors

Research on pyrrolo[3,2-c]pyridine derivatives has demonstrated the potential for achieving potent and selective FMS kinase inhibition, with certain optimized analogs exhibiting IC₅₀ values as low as 30 nM [1]. 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine can be employed as a versatile starting material to synthesize focused libraries of FMS inhibitors. The 3-iodo group allows for the installation of diverse side chains to probe the kinase's active site, while the 6-methyl group can be exploited to enhance selectivity against off-target kinases, a critical requirement for developing clinically viable therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.